N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15064676
InChI: InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)
SMILES:
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

CAS No.:

VCID: VC15064676

Molecular Formula: C23H25N3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide -

Description

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer.

Synthesis and Characterization

The synthesis of N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors such as methyl phenylacetate and appropriate sulfur-containing compounds.

  • Reactions: The compound undergoes a series of reactions including condensation and cyclization to form the quinazoline core structure.

  • Characterization: Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Research has indicated that compounds similar to N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide exhibit a range of biological activities:

Anticancer Activity

Studies have shown that quinazoline derivatives can act as potent inhibitors of specific kinases involved in cancer progression. The presence of the sulfanylidene group enhances the compound's interaction with target proteins.

Mechanism of Action

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival.

Product Name N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Standard InChI InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)
Standard InChIKey MBVSYAROCGAGSC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
PubChem Compound 5174920
Last Modified Aug 09 2024

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